5-Methyl-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-Methyl-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the formula C3H4N2OS . It is also known by other names such as 5-methyl-1,3,4-oxadiazole-2-thiol .
Synthesis Analysis
The synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involves the use of isonicotinic acid hydrazide in triethyl orthoacetate . The mixture is refluxed for 24 hours, after which the excess triethyl orthoacetate is distilled under reduced pressure. The residue is then washed with cold ethanol .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3,4-oxadiazol-2(3H)-one has been studied using various spectroscopic techniques such as Fourier transform infrared (FT-IR), UV–visible, mass spectroscopy, 1H and 13C nuclear magnetic resonance (NMR), and magnetic and conductivity measurements .Chemical Reactions Analysis
The chemical reactions of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involve hydroxylation and then conjugation with sulfate . Other minor biotransformation pathways include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1,3,4-oxadiazol-2(3H)-one include a molecular weight of 116.14 g/mol, an exact mass of 116.00443393 g/mol, a topological polar surface area of 65.7 Ų, and a complexity of 131 .Scientific Research Applications
Corrosion Inhibition
5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives have been explored for their corrosion inhibition properties. In a study by Kalia et al. (2020), oxadiazole derivatives were tested for their efficiency in inhibiting corrosion on mild steel in hydrochloric acid solutions. The derivatives demonstrated high inhibition efficiency, attributed to their adsorption on the steel surface, as confirmed by various spectroscopic and electrochemical techniques (Kalia et al., 2020).
Synthetic Utility in Organic Chemistry
Oxadiazole derivatives are versatile in synthetic organic chemistry. Moormann et al. (2004) demonstrated the use of a related oxadiazole, 3-Methyl-4H-[1,2,4]-oxadiazol-5-one, as a protective group for acetamidines in various synthetic sequences. This compound showed stability under different reaction conditions and facilitated the incorporation of diverse side chains in the synthesis of organic compounds (Moormann et al., 2004).
Intermediate in Pesticide and Pharmaceutical Synthesis
Ling-la (2015) described the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, highlighting its importance as an intermediate in pesticide and pharmaceutical production. The study optimized the synthesis process, making it suitable for industrial-scale production due to its simplicity and economic viability (Ling-la, 2015).
Spectroscopic Applications
Gaenko et al. (2006) investigated the absorption and fluorescence spectra of various 2-R-5-phenyl-1,3,4-oxadiazoles, including derivatives of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. Their study provided insights into the electronic structure and photophysical properties of these compounds, which are critical in understanding their applications in materials science and molecular electronics (Gaenko et al., 2006).
Photoluminescent and Mesomorphic Properties
Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives and investigated their photoluminescent and mesomorphic properties. These compounds displayed interesting phase behaviors and fluorescence emissions, suggesting potential applications in the field of liquid crystals and photoluminescent materials (Han et al., 2010).
Safety And Hazards
Future Directions
The future directions of research on 5-Methyl-1,3,4-oxadiazol-2(3H)-one could involve its potential use as a heat shock protein 90 inhibitor . Its complexes with Co(II), Ni(II), and Zn(II) have shown promising results in inhibiting the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These complexes may offer new hope for cancer therapy and take the metallodrugs field to new heights .
properties
IUPAC Name |
5-methyl-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXROHRFMWHXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415853 | |
Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
3069-67-8 | |
Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-oxadiazol-2(3H)-one, 5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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